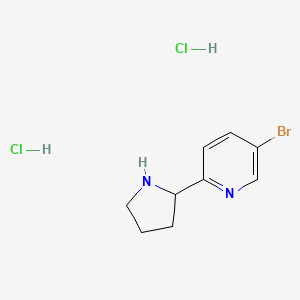

5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride

描述

Chemical Structure and Properties 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride (molecular formula: C₉H₁₁BrN₂·2HCl) is a brominated pyridine derivative featuring a pyrrolidine ring substituted at the 2-position of the pyridine core. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

属性

IUPAC Name |

5-bromo-2-pyrrolidin-2-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBFFIDCHIXVKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the reaction of 5-bromo-2-chloropyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

化学反应分析

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The pyrrolidinyl group can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated derivatives.

科学研究应用

Pharmaceutical Research

5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride is primarily utilized as an important intermediate in the synthesis of novel therapeutic agents. Its derivatives are often explored for their potential as drugs targeting various diseases. The compound has been investigated for its biological activities, particularly as a potential inhibitor of specific enzymes involved in neurotransmission, which may influence drug metabolism and pharmacokinetics .

The compound exhibits notable biological activity, making it a candidate for further pharmacological studies. Research indicates that it can interact with various biological targets, including receptors and enzymes, potentially modulating their activity. For instance, compounds with similar structures have shown promise as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism .

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitors of cytochrome P450 enzymes affecting drug metabolism |

| Neurotransmission Modulation | May interact with neurotransmitter receptors, influencing neurological functions |

| Antifibrotic Properties | Investigated for its role in inhibiting collagen synthesis in fibrotic conditions |

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for more complex molecules. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the formation of various derivatives that can be tailored for specific applications in medicinal chemistry.

Case Studies

Several studies have highlighted the applications and efficacy of this compound:

- Study on Neuroprotective Agents : Research demonstrated that compounds derived from this structure exhibited neuroprotective effects against neurodegenerative diseases by acting on monoamine oxidase pathways .

- Antifibrotic Activity : A study evaluated its potential in inhibiting collagen synthesis in hepatic stellate cells, suggesting applications in treating liver fibrosis .

Industrial Applications

Beyond laboratory research, this compound is also utilized in the pharmaceutical industry for the production of fine chemicals and drugs due to its versatile reactivity and biological properties. Its ability to penetrate the blood-brain barrier makes it particularly valuable for neurological applications .

作用机制

The mechanism of action of 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with various enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Key Characteristics

- Molecular Weight : ~304.02 g/mol (base) + 72.92 g/mol (HCl salt).

- Functional Groups : Bromopyridine (electron-withdrawing group), pyrrolidine (secondary amine), and dihydrochloride salt.

- Applications : Likely serves as a building block in medicinal chemistry for kinase inhibitors or receptor ligands due to its heterocyclic framework.

Comparison with Structurally Similar Compounds

Substituent Variations: Pyrrolidine vs. Piperidine

5-Bromo-2-(piperidin-3-yl)pyridine dihydrochloride (CID 76848531, ):

- Molecular Formula : C₁₀H₁₃BrN₂·2HCl.

- Key Difference : Piperidine (6-membered saturated ring) replaces pyrrolidine (5-membered ring).

- Impact : Piperidine’s larger ring size may alter steric effects and binding affinity in biological targets compared to pyrrolidine. For example, piperidine derivatives often exhibit enhanced metabolic stability .

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride (BD02212441, ):

- Purity : 95%, indicating high synthetic utility.

Core Heterocycle Variations: Pyridine vs. Pyrimidine

5-Bromo-2-chloropyrimidin-4-amine ():

- Molecular Formula : C₄H₃BrClN₃.

- Key Difference : Pyrimidine core (two nitrogen atoms) replaces pyridine (one nitrogen).

- Impact : Pyrimidines are more electron-deficient, influencing reactivity in nucleophilic substitution or cross-coupling reactions. The planar pyrimidine ring also facilitates π-π stacking in crystal structures .

5-Bromo-2,3-diaminopyridine ():

Salt Forms and Solubility

5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride (CAS 1427195-38-7, ):

- Molecular Formula : C₁₂H₁₈BrClN₂O.

- Key Feature : Ethoxy-piperidine side chain increases hydrophilicity.

- Comparison: The hydrochloride salt form (vs.

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Synthetic Utility : Dihydrochloride salts (e.g., ) are preferred in pharmaceutical workflows due to improved stability and handling .

- Biological Activity : Pyrrolidine/pyridine hybrids may target central nervous system receptors, whereas piperidine analogs are explored in oncology for kinase inhibition .

- Safety Considerations : Brominated pyridines with secondary amines require rigorous hazard assessments, as seen in HazCom 2012 guidelines for simpler analogs .

生物活性

5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS No. 1803590-14-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom and a pyrrolidine moiety. Its structural formula can be represented as follows:

This structure is critical for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect various physiological processes.

- Receptor Modulation : It may act as a modulator for certain receptors, impacting neurotransmission and cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in the table below:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These results indicate that the compound possesses promising antimicrobial activity, potentially making it a candidate for further development as an antibacterial or antifungal agent .

Cytotoxicity and Selectivity

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that the compound exhibits selective cytotoxicity, sparing normal cells while effectively reducing viability in cancerous cells.

Case Studies

- Study on Antibacterial Activity : A study evaluated the efficacy of several pyrrolidine derivatives, including this compound, against a panel of bacterial strains. The results indicated that the presence of bromine significantly enhanced antibacterial potency compared to non-halogenated analogs .

- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects on human cancer cell lines. The results showed that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyridine and pyrrolidine rings can significantly influence biological activity. For instance:

- Bromine Substitution : The presence of bromine at the 5-position enhances binding affinity to target enzymes and receptors.

- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine structure can affect solubility and permeability, impacting overall bioavailability.

常见问题

Basic: What are the key synthetic strategies for preparing 5-Bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route includes:

Bromination : Introduce bromine at the 5-position of 2-aminopyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions .

Pyrrolidine Introduction : React 5-bromo-2-chloropyridine with pyrrolidine in the presence of a base (e.g., K₂CO₃) via SNAr (nucleophilic aromatic substitution) .

Salt Formation : Treat the free base with HCl in a solvent like ethanol to form the dihydrochloride salt.

Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves recrystallization from ethanol/water mixtures or column chromatography .

Advanced: How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates to validate mechanistic pathways. For example:

- Reaction Path Search : Use intrinsic reaction coordinate (IRC) analysis to confirm whether bromination proceeds via radical or ionic pathways .

- Energy Profiling : Compare activation energies of competing pathways (e.g., SNAr vs. radical coupling) to identify dominant mechanisms.

- Stereoelectronic Effects : Analyze frontier molecular orbitals (FMOs) to predict regioselectivity in pyrrolidine substitution .

Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify pyrrolidine protons (δ 1.8–2.2 ppm for CH₂; δ 3.4–3.8 ppm for NH) and pyridine protons (δ 8.0–8.5 ppm for aromatic H). Br substituents deshield adjacent carbons (¹³C δ ~140 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 261.03 (C₉H₁₁BrN₂•2HCl requires 260.99) .

- IR : Look for N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Data Table :

| Technique | Key Peaks/Signals |

|---|---|

| ¹H NMR | δ 8.2 (s, 1H, pyridine), 3.6 (m, 1H, pyrrolidine) |

| ¹³C NMR | δ 148.2 (C-Br), 45.3 (pyrrolidine CH₂) |

| HRMS | m/z 261.03 (M+H) |

Advanced: How to optimize reaction yields using statistical experimental design?

Methodological Answer:

Apply a Box-Behnken design (BBD) or central composite design (CCD) to minimize trials while maximizing data robustness:

Variables : Temperature (60–120°C), catalyst loading (5–15 mol%), and solvent polarity (EtOH vs. DMF).

Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions .

Validation : Run confirmatory experiments at predicted optima (e.g., 90°C, 10 mol% catalyst in EtOH).

Case Study : A similar pyridine derivative achieved 85% yield after optimizing via CCD, reducing experimentation by 40% .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Moisture Sensitivity : Store in airtight containers with desiccants (silica gel) under inert gas (N₂/Ar) to prevent hydrolysis of the dihydrochloride salt .

- Temperature : Stable at ≤4°C for >12 months; avoid repeated freeze-thaw cycles.

- Light Protection : Amber vials prevent photodegradation of the bromopyridine moiety .

Advanced: How to reconcile discrepancies in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) using tools like PRISMA guidelines.

- Structural Analogues : Benchmark against related compounds (e.g., 5-Bromo-2-(piperidin-2-yl)pyridine) to identify substituent-specific effects .

- Computational Docking : Simulate binding modes with target proteins (e.g., kinases) to explain potency variations .

Basic: How to confirm the absence of regioisomeric impurities?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/water + 0.1% TFA) to separate regioisomers. Monitor for peaks eluting ±0.5 min from the main product .

- 2D NMR (HSQC, NOESY) : Assign cross-peaks to distinguish between 5-bromo and alternative bromination positions (e.g., 3- or 4-bromo isomers) .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。